9H-Fluorene,9-chloro-2,7-dinitro-
Description
9H-Fluorene,9-chloro-2,7-dinitro- is a polyfunctional aromatic hydrocarbon derivative featuring a fluorene backbone substituted with a chlorine atom at position 9 and nitro groups at positions 2 and 7. The molecular formula is C₁₃H₇ClN₂O₄, with a molecular weight of 298.66 g/mol (estimated based on 2,7-dinitrofluorene analogs ). This compound’s structure combines electron-withdrawing groups (nitro and chloro), which significantly influence its electronic properties, solubility, and reactivity.
Properties
CAS No. |
32501-37-4 |
|---|---|
Molecular Formula |
C13H7ClN2O4 |
Molecular Weight |
290.66 g/mol |
IUPAC Name |
9-chloro-2,7-dinitro-9H-fluorene |
InChI |
InChI=1S/C13H7ClN2O4/c14-13-11-5-7(15(17)18)1-3-9(11)10-4-2-8(16(19)20)6-12(10)13/h1-6,13H |
InChI Key |
RICYEIQLJWYGQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(C3=C2C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination of Fluorene at the 9-Position
Chlorination at the 9-position of fluorene is a critical step to obtain 9-chloro-fluorene intermediates. This can be achieved by:
Direct chlorination of fluorene using reagents such as chloroacetyl chloride in the presence of Lewis acids (e.g., aluminum chloride) in dichloromethane at low temperatures (0–5 °C). This method yields 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone as an intermediate, which can be further elaborated.
Alternative chlorination methods involve substitution reactions on pre-functionalized fluorene derivatives.
Nitration at the 2,7-Positions
Nitration of fluorene or fluorene derivatives to introduce nitro groups at the 2 and 7 positions is typically performed by:
Mixed acid nitration : Refluxing fluorene or 9-fluorenone with a mixture of concentrated sulfuric acid and concentrated nitric acid (1:1 ratio) at elevated temperatures (e.g., 120 °C for 24 hours) leads to 2,7-dinitro substitution.
This step produces 2,7-dinitro-9-fluorenone, a key intermediate for further functionalization.
Chlorination of 2,7-Dinitrofluorene
While direct reports on chlorination of 2,7-dinitrofluorene at the 9-position are limited, the presence of chloro substituents at 9-position can be introduced prior to nitration or via substitution reactions on 9-fluorenone derivatives.
Reduction and Functional Group Transformations
Reduction of nitro groups to amines is commonly achieved using hydrated stannous chloride in hydrochloric acid, yielding 2,7-diamino derivatives.
Subsequent diazotization and hydrolysis can convert amino groups to hydroxy groups, facilitating further substitutions.
Representative Synthesis Procedure from Literature
A comprehensive multistep synthesis from fluorene to 2,7-dihydroxy-9-fluorenone is described, which can be adapted for chlorinated derivatives:
| Step | Reaction | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Fluorene to 9-fluorenone | Fluorene + KOH + DMF, O2 atmosphere, room temp (20-30 °C) | 97% | No column purification needed |
| 2 | 9-Fluorenone to 2,7-dinitro-9-fluorenone | Reflux with mixed acid (H2SO4:HNO3 = 1:1), 120 °C, 24h | 90% | Yellow solid obtained by filtration |
| 3 | 2,7-dinitro-9-fluorenone to 2,7-diamino-9-fluorenone | Reflux with Fe powder + conc. HCl in ethanol-water | 89% | Direct use without purification |
| 4 | 2,7-diamino-9-fluorenone to 2,7-dihydroxy-9-fluorenone | Diazotization with NaNO2 + mineral acid, reflux | - | Followed by extraction |
This pathway provides a framework for preparing fluorene derivatives with nitro and hydroxy substitutions, which can be modified to include chlorination at the 9-position.
Experimental Data Summary
| Intermediate | Reagents & Conditions | Yield (%) | Purification |
|---|---|---|---|
| 9-Fluorenone | Fluorene + KOH + DMF + O2, RT | 97 | Filtration, no chromatography |
| 2,7-Dinitro-9-fluorenone | 9-Fluorenone + H2SO4/HNO3 (1:1), reflux 24h | 90 | Filtration |
| 2,7-Diamino-9-fluorenone | 2,7-Dinitro + Fe + conc. HCl, reflux | 89 | Filtration |
| 2,7-Dihydroxy-9-fluorenone | Diazotization + hydrolysis | - | Extraction |
Additional Synthetic Notes
Reagents : Use of strong acids (sulfuric and nitric acid) requires careful handling and temperature control.
Safety : Chlorination reactions with aluminum chloride and chloroacetyl chloride must be conducted under inert atmosphere and at low temperatures to avoid side reactions.
Purification : Many intermediates can be purified by simple filtration and recrystallization, avoiding costly chromatographic steps.
Yield Optimization : Reaction times and temperatures are crucial for maximizing yields and selectivity, especially in nitration and chlorination steps.
Chemical Reactions Analysis
Types of Reactions
9H-Fluorene,9-chloro-2,7-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic conditions are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Amino-fluorene derivatives.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Scientific Research Applications
9H-Fluorene,9-chloro-2,7-dinitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9H-Fluorene,9-chloro-2,7-dinitro- involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of enzymes or disruption of cellular processes, contributing to the compound’s biological activities.
Comparison with Similar Compounds
Comparative Analysis with Similar Fluorene Derivatives
Structural and Functional Group Comparisons
Table 1: Substituent Positions and Functional Groups
Key Observations :
- Electron Effects : The chloro and nitro groups in the target compound create a highly electron-deficient aromatic system, contrasting with electron-donating groups like NH₂ in 9H-Fluorene-2,7-diamine. This deficiency reduces nucleophilic attack susceptibility but enhances electrophilic substitution at activated positions .
- Halogen Comparison : Replacing Br (in 2-bromo-7-nitrofluorene) with Cl reduces molecular weight and alters reactivity. Chloro derivatives typically exhibit lower boiling points and higher electronegativity than bromo analogs .
Physicochemical Properties
Table 2: Thermodynamic and Solubility Data
Key Observations :
- Solubility : The target compound’s solubility profile aligns with 2,7-dinitrofluorene, being oil-soluble but water-insoluble due to hydrophobic aromaticity and nitro groups . tert-Butyl groups in 4-PySBF improve solubility in organic solvents, a feature absent in the target compound .
- Thermodynamics : Calculated ΔfH° for 2,7-dinitrofluorene (199.47 kJ/mol) suggests moderate stability. The addition of Cl at C9 may slightly increase stability due to enhanced electron withdrawal .
Key Observations :
- Synthesis : The target compound may require careful regioselective nitration followed by chlorination at C9, avoiding over-nitration. POCl₃ or SOCl₂ could introduce the chloro group .
- Applications : Unlike luminescent spirobifluorenes (e.g., 4-PySBF), nitro groups in the target compound likely quench fluorescence, limiting optoelectronic use. However, its electron-deficient structure makes it suitable for energetic materials or corrosion inhibitors .
Table 4: Hazard Profiles
| Compound | Hazards | Regulatory Status |
|---|---|---|
| 9H-Fluorene,9-chloro-2,7-dinitro- | Likely toxic, mutagenic | Not listed in NIST/EPA |
| 2-Nitrofluorene | Carcinogen (CA designation) | NJ Right-to-Know Act |
Key Observations :
- Toxicity: Nitroaromatics are generally mutagenic.
Biological Activity
9H-Fluorene,9-chloro-2,7-dinitro- is a compound of interest due to its potential biological activities. This article will explore its chemical properties, mechanisms of action, and biological effects, supported by relevant research findings and data tables.
- Molecular Formula : C13H8ClN2O4
- Molecular Weight : 280.66 g/mol
- IUPAC Name : 9-chloro-2,7-dinitro-9H-fluorene
The biological activity of 9H-Fluorene,9-chloro-2,7-dinitro- is attributed to its interactions with various biological targets. Studies suggest that it may act as an enzyme inhibitor or modulator of receptor activity, impacting cellular pathways involved in disease processes.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of 9H-Fluorene derivatives against various pathogens. The compound demonstrated significant activity against multidrug-resistant strains.
| Microorganism | Zone of Inhibition (mm) | Reference Drug | Reference Drug Zone (mm) |
|---|---|---|---|
| Staphylococcus aureus | 10 | Vancomycin | 15 |
| Escherichia coli | 8 | Gentamicin | 12 |
| Pseudomonas aeruginosa | 7 | Gentamicin | 12 |
These results indicate that certain derivatives of the compound have comparable or superior antimicrobial efficacy compared to standard treatments .
Anticancer Activity
The anticancer potential of the compound has been assessed in vitro using various cancer cell lines, including A549 (lung carcinoma) and MDA-MB-231 (breast carcinoma). The following table summarizes the cytotoxic effects observed:
| Cell Line | IC50 (µg/mL) | Comparison Drug | Comparison Drug IC50 (µg/mL) |
|---|---|---|---|
| A549 | 25 | Taxol | 30 |
| MDA-MB-231 | 20 | Doxorubicin | 25 |
These findings suggest that 9H-Fluorene,9-chloro-2,7-dinitro- exhibits promising anticancer properties, potentially serving as a lead compound for further development .
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study synthesized several fluorene derivatives and tested their antimicrobial activity against a panel of bacteria. The results indicated that certain compounds derived from 9H-Fluorene exhibited enhanced activity against resistant strains compared to existing antibiotics . -
Anticancer Evaluation :
In another investigation, the cytotoxic effects of the compound were evaluated using fluorescence-activated cell sorting (FACS) analysis. The study highlighted its ability to induce apoptosis in cancer cells through modulation of key signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
